Glucoraphenin (potassium)

Description

Contextualizing Glucosinolates as Plant Secondary Metabolites

Glucosinolates (GSLs) are a significant group of plant secondary metabolites, rich in nitrogen and sulfur, primarily synthesized by species within the order Brassicales, which includes the economically important Brassicaceae family. nih.govmdpi.commdpi.com These compounds are not involved in the primary functions of growth and development but play crucial roles in the plant's defense mechanisms against herbivores and pathogens, as well as in response to abiotic stresses like salinity. mdpi.comrevista-agroproductividad.org

Structurally, all glucosinolates share a common core consisting of a β-D-thioglucose group linked to a sulfonated oxime moiety. mdpi.comrevista-agroproductividad.org The diversity among the more than 130 identified glucosinolates arises from the variable side chain (R-group) derived from different amino acids. mdpi.comrevista-agroproductividad.org Based on their precursor amino acid, glucosinolates are broadly classified into three main groups: aliphatic (derived from methionine), aromatic (from phenylalanine), and indolic (from tryptophan). revista-agroproductividad.orgmdpi.com

A key feature of glucosinolate biology is their enzymatic hydrolysis. nih.gov In intact plant tissues, glucosinolates are chemically stable and are physically separated from the enzyme myrosinase (thioglucoside glucohydrolase). mdpi.comresearchgate.net However, when the plant tissue is damaged, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. mdpi.comrevista-agroproductividad.org This reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. The aglycone then spontaneously rearranges to form various biologically active compounds, including isothiocyanates, nitriles, thiocyanates, and oxazolidines. nih.govmdpi.comrevista-agroproductividad.org The specific breakdown product depends on the structure of the glucosinolate side chain and the reaction conditions, such as pH. nih.gov

The biosynthesis of glucosinolates is a complex process that occurs mainly in the leaves and involves three primary stages:

Chain elongation: The side chain of the precursor amino acid is extended. revista-agroproductividad.orgnih.gov

Core structure formation: The amino acid is converted into the characteristic glucosinolate core structure. revista-agroproductividad.orgnih.gov

Secondary modification: The side chain is further modified, leading to the wide variety of glucosinolates observed in nature. revista-agroproductividad.orgnih.gov

Significance of Glucoraphenin (B1237682) (Potassium) within Glucosinolate Research

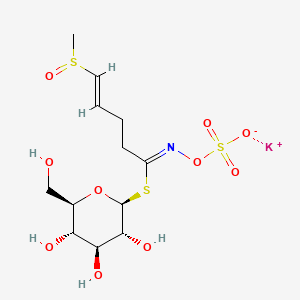

Glucoraphenin, chemically known as 4-methylsulfinyl-3-butenyl glucosinolate, is an aliphatic glucosinolate. nih.govmdpi.com It is particularly abundant in radishes (Raphanus sativus) and their sprouts. mdpi.comresearchgate.netresearchgate.net Within the landscape of glucosinolate research, glucoraphenin holds particular significance due to its unique chemical structure and its hydrolysis product.

Upon enzymatic hydrolysis by myrosinase, glucoraphenin is converted into sulforaphene (B1682523) (4-isothiocyanato-1-(methylsulfinyl)-1-butene), an isothiocyanate that has garnered considerable scientific interest. mdpi.comresearchgate.nettargetmol.com This conversion is a focal point of many studies, as the biological activities attributed to the consumption of glucoraphenin-rich plants are often linked to the formation of sulforaphene. mdpi.commedchemexpress.com

Glucoraphenin is also part of a redox pair with glucoraphasatin (4-methylthio-3-butenyl glucosinolate), differing only in the oxidation state of the sulfur atom in the side chain. nih.gov This relationship is of interest to researchers studying the biosynthesis and metabolism of glucosinolates in plants. For instance, it has been reported that a glucosinolate reductase can convert glucoraphenin to glucoraphasatin in radish sprouts. researchgate.net

The study of glucoraphenin also extends to analytical chemistry, where it can be used as an internal standard for the quantification of other glucosinolates in plant species where it is not naturally present, such as in rocket salad (Eruca sativa). nih.govacs.org Furthermore, research has focused on optimizing the extraction and purification of glucoraphenin from natural sources like radish seeds, employing techniques such as low-pressure column chromatography and nanofiltration. researchgate.net

The investigation into glucoraphenin's biosynthesis, its enzymatic conversion to sulforaphene, and its distribution in various Brassicaceae species continues to be an active area of research, contributing to the broader understanding of glucosinolate chemistry and biology. mdpi.commdpi.com

Data Tables

Table 1: Chemical Properties of Glucoraphenin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H21NO10S3 | nih.gov |

| Molar Mass | 435.5 g/mol | nih.gov |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate | nih.gov |

Table 2: Classification of Glucoraphenin

| Classification Level | Name | Source |

|---|---|---|

| Superclass | Organic acids and derivatives | foodb.ca |

| Class | Alkylglucosinolates | foodb.ca |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-hydroxybenzyl glucosinolate |

| 4-isothiocyanato-1-(methylsulfinyl)-1-butene |

| 4-methylsulfinyl-3-butenyl glucosinolate |

| 4-methylthio-3-butenyl glucosinolate |

| Allyl glucosinolate |

| D-glucose |

| Glucose |

| Glucoraphasatin |

| Glucoraphenin |

| Methionine |

| Myrosinase |

| Phenylalanine |

| Sinalbin |

| Sinigrin (B192396) |

| Sulforaphene |

| Thioglucoside glucohydrolase |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20KNO10S3 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |

InChI |

InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |

InChI Key |

SPAAOAFFSVKBJP-SMHDNHKFSA-M |

Isomeric SMILES |

CS(=O)/C=C/CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Biosynthesis and Plant Metabolism of Glucoraphenin Potassium

Glucoraphenin (B1237682) Biosynthetic Pathway Elucidation

The scientific understanding of the glucoraphenin biosynthetic pathway has been pieced together through extensive research, primarily in the model plant Arabidopsis thaliana and various Brassica species. The pathway is generally understood to occur in three distinct phases: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications to the side chain. nih.govnih.govnih.gov

Glucoraphenin is classified as an aliphatic glucosinolate, and its carbon and nitrogen backbone is derived from the amino acid methionine. nih.govnih.gov The biosynthesis does not use methionine directly but rather a chain-elongated derivative. This process involves a cycle of reactions that sequentially adds methylene groups to the methionine side chain.

The initial step is the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). nih.gov This 2-oxo acid then enters the chain elongation cycle, which ultimately produces dihomomethionine (B12077338) (with two additional CH₂ groups), the direct amino acid precursor for glucoraphenin. DL-methionine and S-adenosyl methionine (SAMe) are key components in this initial stage of the pathway. nih.gov The content of DL-methionine is considered an important factor influencing the rate of glucoraphanin (B191350) synthesis. nih.govmdpi.com

Once the appropriate chain-elongated amino acid, dihomomethionine, is synthesized, it undergoes a series of enzymatic transformations to form the core glucosinolate structure, which is then modified to yield glucoraphenin.

Core Structure Synthesis : This is a five-step process that converts the amino acid into the foundational glucosinolate molecule. nih.gov

Oxidation : The pathway begins with the conversion of the amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79F1 for aliphatic glucosinolates. nih.govnih.gov The aldoxime is then further oxidized by another set of cytochromes, the CYP83 family (e.g., CYP83A1), to form an activated intermediate such as an aci-nitro compound. nih.govnih.gov

Conjugation and Cleavage : The activated molecule is conjugated to glutathione (B108866). Subsequently, a C-S lyase, specifically SUR1, cleaves the molecule to form a thiohydroximate. nih.govnih.gov

Glycosylation : The thiohydroximate undergoes glycosylation, where a glucose molecule is attached. This step is catalyzed by S-glucosyltransferases from the UGT74 family. nih.gov

Sulfation : The final step in creating the core structure is sulfation, carried out by sulfotransferases (SOTs), such as SOT17 and SOT18, to produce desulfo-glucoraphanin's precursor, 4-methylthiobutyl glucosinolate. nih.govnih.gov

Side-Chain Modification : The final step to form glucoraphenin is a secondary modification of the side chain. The sulfur atom in the side chain of 4-methylthiobutyl glucosinolate is oxidized. This S-oxygenation is mediated by a specific flavin-containing monooxygenase, known as FMOGS-OX, to produce the final compound, 4-methylsulfinylbutyl glucosinolate, which is glucoraphenin. nih.govresearchgate.net

| Biosynthesis Stage | Key Enzyme/Protein Family | Function |

| Side-Chain Elongation | Branched-Chain Amino Acid Aminotransferase (BCAT) | Converts methionine to 2-oxo acid for entry into the elongation cycle. nih.gov |

| Core Structure: Oxidation | Cytochrome P450 (CYP79F1) | Converts the elongated amino acid to an aldoxime. nih.govnih.gov |

| Core Structure: Oxidation | Cytochrome P450 (CYP83A1) | Oxidizes the aldoxime to an activated intermediate. nih.govnih.gov |

| Core Structure: Cleavage | C-S Lyase (SUR1) | Cleaves the glutathione conjugate to form a thiohydroximate. nih.govnih.gov |

| Core Structure: Glycosylation | S-Glucosyltransferase (UGT74 family) | Attaches a glucose moiety to the thiohydroximate. nih.gov |

| Core Structure: Sulfation | Sulfotransferase (SOT17, SOT18) | Adds a sulfate (B86663) group to form the core glucosinolate structure. nih.govnih.gov |

| Side-Chain Modification | Flavin-containing Monooxygenase (FMOGS-OX) | Catalyzes the S-oxygenation of the side chain to form glucoraphenin. nih.govresearchgate.net |

Genetic and Molecular Regulation of Glucoraphenin Biosynthesis

The synthesis of glucoraphenin is tightly regulated at the genetic level, primarily through the transcriptional control of biosynthetic genes. This regulation ensures that the production of this metabolite is coordinated with the plant's developmental stage and environmental conditions.

The rate of glucoraphenin biosynthesis is largely determined by the expression levels of the genes encoding the pathway's enzymes. nih.gov Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a pivotal role in this process. youtube.com

A key regulator for aliphatic glucosinolates, including glucoraphenin, is the transcription factor Myb28 . nih.gov Studies on high-glucoraphanin broccoli varieties have shown that the introgression of a specific allele of the Myb28 gene leads to its increased expression. nih.gov This, in turn, enhances the expression of genes involved in sulfate assimilation and the glucoraphenin biosynthetic pathway, resulting in higher accumulation of the compound. nih.govresearchgate.net

The expression levels of several other key genes are also critical:

CYP79F1 and CYP83A1 : Expression of these genes can enhance the conversion of precursor amino acids into the core glucosinolate structure. nih.govmdpi.com

FMOGS-OX : The gene encoding the flavin monooxygenase that completes the final synthesis step is crucial. Elevated expression of FMOGS-OX genes is associated with higher glucoraphenin accumulation. researchgate.net

AOP (2-oxoglutarate-dependent dioxygenases) : Genes like AOP2 and AOP3 can modify glucoraphenin into other glucosinolates. Therefore, limited or decreased expression of these genes can lead to higher glucoraphenin accumulation. nih.govresearchgate.net

MYR (Myrosinase) : Genes encoding myrosinase (e.g., TGG1, TGG2), the enzyme that degrades glucoraphenin upon tissue damage, also play a role. Lower expression of myrosinase genes can contribute to higher net accumulation of glucoraphenin within the plant tissue. nih.gov

| Gene/Transcription Factor | Function in Glucoraphenin Metabolism | Effect of Increased Expression |

| Myb28 | Master transcriptional regulator of aliphatic glucosinolate biosynthesis. nih.gov | Increased glucoraphenin synthesis. nih.gov |

| CYP79F1, CYP83A1 | Encode enzymes for the core glucosinolate structure formation. nih.gov | Increased glucoraphenin synthesis. nih.gov |

| FMOGS-OX | Encodes the enzyme for the final S-oxygenation step to form glucoraphenin. researchgate.net | Increased glucoraphenin synthesis. researchgate.net |

| AOP2, AOP3 | Encode enzymes that convert glucoraphenin to other glucosinolates. nih.gov | Decreased glucoraphenin accumulation. nih.gov |

| MYR (e.g., TGG1) | Encodes myrosinase, the enzyme that degrades glucoraphenin. nih.gov | Decreased glucoraphenin accumulation. nih.gov |

Post-translational modifications (PTMs) are chemical alterations made to proteins after they have been synthesized from mRNA. nih.govjackwestin.com These modifications, which include processes like phosphorylation, glycosylation, and ubiquitination, are critical regulatory mechanisms that can affect an enzyme's activity, stability, localization within the cell, and interaction with other proteins. nih.govkhanacademy.orgnih.gov For example, the addition or removal of a phosphate group (phosphorylation) can act as a molecular switch, turning an enzyme on or off in response to cellular signals. nih.govjackwestin.com

While PTMs are known to be a fundamental layer of regulation for most metabolic pathways in plants, specific research detailing the post-translational modifications of the individual enzymes involved in the glucoraphenin biosynthetic pathway (such as CYP79F1, SUR1, or Myb28) is not extensively detailed in the available literature. However, it is a well-established principle that the catalytic efficiency and stability of these enzymes are likely modulated by various PTMs, providing a further level of fine-tuned control over the production of glucoraphenin in response to developmental and environmental cues.

Factors Influencing Glucoraphenin Accumulation in Plants

The final concentration of glucoraphenin in a plant is not static; it is the result of a dynamic interplay between the plant's genetic makeup and a wide array of external factors. researchgate.netresearchgate.net

Genetic Factors : The plant's genotype is the primary determinant of its capacity to produce glucoraphenin. researchgate.net Significant variation exists between different Brassica species and among cultivars within a species. researchgate.net Plant breeding programs have successfully exploited this genetic variation to develop high-glucoraphanin broccoli, such as the Beneforté® variety, by introgressing key regulatory genes like Myb28 from wild relatives. nih.gov

Environmental Factors :

Light : Both the quantity and quality of light can influence glucoraphenin levels. Broccoli sprouts grown in light have been found to have higher concentrations of total glucosinolates than those grown in the dark. researchgate.net Exposure to specific wavelengths, such as blue and red-blue LED lights, can induce the expression of key biosynthetic genes like CYP79F1 and CYP83A1. nih.gov

Temperature : Growth temperature affects metabolic rates and enzyme activity. Moderate daily mean temperatures (e.g., 7–13°C) have been associated with increased glucoraphenin content in broccoli. researchgate.net

Agricultural and Developmental Factors :

Nutrient Supply : As sulfur-containing compounds, the biosynthesis of glucosinolates is directly linked to sulfur metabolism. nih.gov The availability of sulfate in the soil is therefore critical. Additionally, certain inorganic ions can influence accumulation; for instance, calcium ions may promote accumulation by inhibiting the activity of the degradative enzyme myrosinase, while selenium can regulate the expression of key genes. nih.gov

Developmental Stage : Glucoraphenin concentrations can change significantly throughout the life of the plant, including during germination and as the plant matures and develops different organs (roots, leaves, florets). nih.govresearchgate.net

Environmental Stimuli and Stress Responses

The accumulation of glucoraphanin in plants is significantly modulated by various environmental and stress factors. These stimuli can trigger signaling pathways that lead to an upregulation of glucosinolate biosynthesis as a defense response.

High-temperature stress has been shown to enhance the content of aliphatic glucosinolates in Brassicaceae vegetables nih.gov. This suggests that thermotolerance in plants may be linked to the accumulation of these compounds nih.gov. Abiotic stressors, such as those induced by zinc sulfate (ZnSO₄), also impact glucoraphanin metabolism, often in interaction with other elements like calcium researchgate.netnih.gov.

Biotic stresses, including physical wounding and fungal infections, are potent inducers of glucosinolate production. Studies have demonstrated that mechanical damage to plant tissues can elevate the levels of glucosinolates nih.gov. This response is a key part of the plant's defense strategy, as the hydrolysis products of glucosinolates can be toxic to herbivores and pathogens wikipedia.org. The qualitative and quantitative profiles of glucosinolates can vary significantly due to factors like temperature, water availability, and the level of insect damage mdpi.commdpi.com.

| Environmental Stimulus/Stress | Observed Effect on Glucoraphanin/Glucosinolate Levels | Reference Plant(s) |

|---|---|---|

| High Temperature | Enhanced content of aliphatic glucosinolates. nih.gov | Brassicaceae Vegetables nih.gov |

| Wounding/Mechanical Damage | Elevated glucosinolate levels. nih.gov | B. napus nih.gov |

| Fungal Infection | Increased glucosinolate levels. nih.gov | B. napus nih.gov |

| Zinc Sulfate (ZnSO₄) Stress | Impacts glucoraphanin metabolism, often studied in conjunction with other factors like calcium. researchgate.netnih.gov | Broccoli Sprouts researchgate.netnih.gov |

Nutrient Availability and Its Impact

The synthesis of glucoraphanin is intrinsically linked to the plant's nutritional status, as these compounds are rich in sulfur and nitrogen frontiersin.orgnih.gov. The availability of key mineral nutrients in the soil or growth medium can therefore directly influence the concentration of glucoraphanin in plant tissues.

Sulfur (S): As a sulfur-containing compound, glucoraphanin biosynthesis is highly dependent on sulfur availability frontiersin.orgnih.gov. Increased sulfur supply, for instance through the application of gypsum (calcium sulfate), has been shown to increase sulfur uptake and subsequently the glucoraphanin content in all organs of broccoli plants nih.govacs.org. In broccoli heads, the sulfur present in glucoraphanin can account for 4-10% of the total sulfur content, a figure that can rise to 40-46% in mature seeds, highlighting the role of glucosinolates as sulfur storage compounds nih.govacs.orgnih.gov.

Nitrogen (N): The interplay between nitrogen and sulfur metabolism is crucial for glucosinolate accumulation. Studies have indicated that low nitrogen availability can enhance the accumulation of aliphatic glucosinolates nih.gov. Under nitrogen-limiting conditions, plants may down-regulate myrosinase synthesis to conserve nitrogen and store sulfur in the form of glucosinolates mdpi.com.

Calcium (Ca): Calcium acts as a second messenger in various plant metabolic pathways and has been found to promote the biosynthesis of glucoraphanin researchgate.net. Research on broccoli sprouts under zinc-induced stress showed that treatment with calcium chloride (CaCl₂) significantly enhanced glucoraphanin content researchgate.netnih.gov. Exogenous and endogenous calcium promoted the expression of glucoraphanin biosynthetic genes, leading to higher accumulation researchgate.netnih.gov.

Zinc (Zn): While often studied as a stressor, zinc also plays a role in plant nutrition. Its impact on glucoraphanin is often observed in interaction with other nutrients. For example, studies have investigated the effects of CaCl₂ on glucoraphanin metabolism in broccoli sprouts under ZnSO₄ stress researchgate.netnih.gov.

| Nutrient | Effect on Glucoraphanin/Glucosinolate Content | Key Research Finding |

|---|---|---|

| Sulfur (S) | Positive correlation; increased availability enhances content. nih.govacs.org | Application of gypsum (92 kg S ha⁻¹) increased glucoraphanin content in broccoli organs. nih.gov |

| Nitrogen (N) | Inverse relationship; low nitrogen supply can enhance accumulation. nih.gov | Low nitrogen conditions enhance aliphatic glucosinolate accumulation in B. rapa. nih.gov |

| Calcium (Ca) | Positive effect; promotes biosynthesis. researchgate.netnih.gov | CaCl₂ treatment significantly increased glucoraphanin content in broccoli sprouts under ZnSO₄ stress. researchgate.netnih.gov |

| Zinc (Zn) | Interactive effects; often studied as a stressor. researchgate.netnih.gov | Its effects are modulated by other factors, such as the presence of calcium. researchgate.netnih.gov |

Phytohormonal Modulation of Glucoraphanin Content

Phytohormones are key regulators of plant growth, development, and defense, and they play a significant role in modulating the biosynthesis of secondary metabolites like glucoraphanin nih.gov.

Jasmonates: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors of glucosinolate biosynthesis nih.govnih.gov. These hormones are central to the plant's response to herbivory and wounding. Application of jasmonates has been shown to positively regulate the synthesis of both indolic and aliphatic glucosinolates, including glucoraphanin nih.govnih.gov. This regulation occurs at the transcriptional level, where jasmonate signaling activates transcription factors, such as MYB28, MYB29, and MYC2, which in turn upregulate the expression of glucosinolate biosynthetic genes nih.govnih.gov. For instance, preharvest treatment with 40 μM MeJA was found to effectively induce the biosynthesis of glucosinolates and the accumulation of sulforaphane in broccoli florets nih.gov.

The signaling pathways of jasmonates and other hormones like gibberellins are interconnected, often mediating the trade-off between plant growth and defense frontiersin.org. This intricate hormonal network allows the plant to fine-tune its metabolic resources, allocating them to defense compound production when threatened nih.govfrontiersin.org.

Glucoraphanin Metabolism in Plant Tissues

Compartmentation and Storage Dynamics

To prevent autotoxicity and ensure a rapid defense response upon tissue damage, plants have evolved a sophisticated system of spatial separation for glucosinolates and their hydrolyzing enzymes, myrosinases. This is often referred to as the "glucosinolate-myrosinase system" or "mustard oil bomb" nih.govfrontiersin.orgnih.gov.

Glucoraphanin, like other glucosinolates, is primarily stored in the vacuoles of specialized plant cells nih.gov. In Arabidopsis, these have been identified as sulfur-rich "S-cells," which are typically located adjacent to the phloem nih.govfrontiersin.org. Myrosinase, on the other hand, is sequestered in different cells, known as myrosin cells, or in different compartments within the same cell nih.govnih.govtaylorandfrancis.com. This strict compartmentation ensures that glucoraphanin remains intact within healthy plant tissues. The distribution of glucosinolates can vary significantly between different plant organs and even within the same organ, with younger leaves often containing higher concentrations than older ones nih.gov. There is also evidence that glucosinolates can be transported from older, source leaves to younger, sink leaves nih.gov.

Hydrolysis by Myrosinase and Associated Enzymes

When plant tissue is disrupted by chewing, cutting, or pathogen attack, the cellular compartmentation is breached nih.govtaylorandfrancis.com. This brings glucoraphanin into contact with myrosinase (a thioglucosidase), initiating a rapid hydrolysis reaction researchgate.netresearchgate.net. The initial product of this enzymatic cleavage is an unstable aglycone nih.gov.

This aglycone can then undergo spontaneous rearrangement to form various breakdown products. The specific product formed is dependent on the chemical environment (such as pH) and the presence of supplementary specifier proteins dpi.qld.gov.aunih.gov.

Sulforaphane Formation: Under neutral pH conditions, the aglycone of glucoraphanin primarily rearranges to form sulforaphane, an isothiocyanate nih.govresearchgate.net.

Nitrile Formation and the Role of Epithiospecifier Protein (ESP): The hydrolysis outcome can be significantly altered by the presence of the epithiospecifier protein (ESP) dpi.qld.gov.aunih.gov. ESP is a non-catalytic cofactor of myrosinase that directs the hydrolysis pathway away from isothiocyanate production and towards the formation of nitriles dpi.qld.gov.auresearchgate.net. In the case of glucoraphanin, ESP activity promotes the formation of sulforaphane nitrile instead of sulforaphane nih.govnih.gov. This is a critical metabolic switch, as sulforaphane nitrile is reported to be substantially less potent as an inducer of phase II detoxification enzymes compared to sulforaphane nih.govnih.gov. The ratio of ESP activity to myrosinase activity is therefore a crucial determinant of the final profile of hydrolysis products dpi.qld.gov.au.

Mechanisms of Action and Biological Interactions of Glucoraphenin Potassium

Enzymatic Hydrolysis Products and Their Formation Chemistry

When plant tissues are damaged, the enzyme myrosinase comes into contact with glucoraphenin (B1237682), initiating a hydrolysis process that cleaves the glucose moiety. researchgate.netresearchgate.net This reaction produces an unstable aglycone intermediate, which then rearranges to form various biologically active compounds. researchgate.netresearchgate.net The composition of the final products is heavily influenced by the specific reaction conditions and the presence of certain protein cofactors. frontiersin.orgcambridge.org

The most studied hydrolysis product of glucoraphenin is the isothiocyanate sulforaphene (B1682523). researchgate.netresearchgate.net The formation of sulforaphene occurs when the unstable aglycone of glucoraphenin spontaneously undergoes a Lossen rearrangement. researchgate.net This pathway is favored under neutral pH conditions. cambridge.org In the absence of plant myrosinase, for example when vegetables are cooked, gut microbiota can also hydrolyze glucoraphenin to form sulforaphene, which is then absorbed systemically. frontiersin.orgnih.govfrontiersin.orgrsc.org

The enzymatic conversion process is initiated by the cleavage of the thioglucosidic bond in glucoraphenin by myrosinase, releasing glucose and a transient thiohydroximate-O-sulfonate. nih.gov This intermediate is unstable and rearranges to form sulforaphene. nih.gov

Under certain conditions, the hydrolysis of glucoraphenin can yield products other than sulforaphene, such as nitriles, thiocyanates, and epithionitriles. frontiersin.orgfrontiersin.orgnih.gov

Nitriles : The formation of sulforaphene nitrile is directed by the presence of the epithiospecifier protein (ESP), which prevents the spontaneous rearrangement of the aglycone to an isothiocyanate. frontiersin.orgfrontiersin.org This pathway is particularly favored under acidic conditions. cambridge.org While sulforaphene is widely studied for its health benefits, the corresponding nitrile derivatives are often considered less biologically active. frontiersin.org

Thiocyanates : The formation of thiocyanates can occur from the breakdown of certain glucosinolates, particularly indole glucosinolates, which can release a thiocyanate ion (SCN⁻). nih.govscispace.com While less common from aliphatic glucosinolates like glucoraphenin, the potential for this pathway exists depending on the specific precursors and reaction environment.

Epithionitriles : These compounds are formed from alkenyl glucosinolates in the presence of ESP. frontiersin.orgd-nb.infonih.gov The ESP catalyzes the rearrangement of the aglycone to yield an epithionitrile instead of an isothiocyanate. d-nb.infonih.gov For glucoraphenin, which has a terminal double bond in its side chain, this results in the formation of sulforaphene nitrile. frontiersin.orgfrontiersin.org

The ratio of isothiocyanates to other hydrolysis products is not fixed and can be significantly altered by various factors during the enzymatic reaction. cambridge.org

pH : The pH of the environment is a critical determinant. Neutral pH favors the formation of isothiocyanates like sulforaphene. cambridge.org In contrast, acidic conditions (e.g., pH 4) tend to promote the formation of nitriles. cambridge.orgnih.gov

Ascorbic Acid (Vitamin C) : Ascorbic acid acts as a cofactor for the myrosinase enzyme, promoting its activity and enhancing the formation of sulforaphene. cambridge.orgnih.govdpi.qld.gov.au Adding an appropriate amount of ascorbic acid can increase the yield of sulforaphene from glucoraphenin hydrolysis. nih.gov However, excessive amounts may have an inhibitory effect. nih.gov

| Condition | Effect | Favored Product(s) | Source(s) |

|---|---|---|---|

| Neutral pH | Favors spontaneous rearrangement of the aglycone. | Isothiocyanate (Sulforaphene) | cambridge.org |

| Acidic pH | Promotes nitrile formation pathway. | Nitrile (Sulforaphene nitrile) | cambridge.orgnih.gov |

| Ferrous Ions (Fe²⁺) | Acts as a cofactor for Epithiospecifier Protein (ESP), inhibiting isothiocyanate formation. | Nitrile (Sulforaphene nitrile) | frontiersin.orgresearchgate.net |

| Calcium Ions (Ca²⁺) | Inhibits sulforaphene formation but can increase glucose liberation. | Glucose (hydrolysis occurs but not to sulforaphene) | researchgate.net |

| Zinc Ions (Zn²⁺) | Can be beneficial for glucose liberation and accelerate initial sulforaphene formation. | Isothiocyanate (Sulforaphene) | researchgate.net |

| Ascorbic Acid | Acts as a myrosinase cofactor, promoting its activity. | Isothiocyanate (Sulforaphene) | cambridge.orgnih.govdpi.qld.gov.au |

Molecular and Cellular Mechanisms Mediated by Glucoraphenin Derivatives

The hydrolysis products of glucoraphenin, particularly sulforaphene, are responsible for its biological activity. researchgate.netwaocp.org These compounds interact with various molecular targets within the cell, modulating enzyme activity and influencing key signaling pathways.

A primary mechanism of action for glucoraphenin derivatives is the modulation of xenobiotic-metabolizing enzymes and the activation of the Nrf2/ARE pathway.

Phase I and Phase II Enzymes : Sulforaphene has been shown to modulate both phase I and phase II metabolic enzymes. researchgate.netwaocp.orgnih.gov While it can inhibit some phase I enzymes that are involved in activating pro-carcinogens, its more prominent effect is the potent induction of phase II detoxification enzymes. nih.govfrontiersin.org These enzymes, including quinone reductase and glutathione (B108866) S-transferases (GSTs), play a crucial role in detoxifying and eliminating harmful compounds. frontiersin.orgwaocp.orgmdpi.com Studies have shown that sulforaphene is more effective than its precursor, glucoraphenin, at inducing these protective enzymes. researchgate.netwaocp.org

Nrf2/ARE Pathway : Sulforaphene is a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgfrontiersin.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgresearchgate.net Sulforaphene, being an electrophile, reacts with specific cysteine residues on Keap1, leading to the release and translocation of Nrf2 to the nucleus. frontiersin.orgfrontiersin.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. frontiersin.orgresearchgate.net This leads to an upregulation of numerous protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and GSTs, thereby enhancing the cell's defense against oxidative stress. frontiersin.orgmdpi.comnih.gov

| Pathway/Enzyme Class | Mediator | Mechanism of Action | Key Target Genes/Enzymes | Source(s) |

|---|---|---|---|---|

| Phase I Enzymes | Sulforaphene | Inhibition of carcinogen-bioactivating enzymes. | Cytochrome P450 isoforms (e.g., CYP1A1/2, CYP3A1/2, CYP2E1) | waocp.orgnih.gov |

| Phase II Enzymes | Sulforaphene | Potent induction via Nrf2/ARE pathway. | Quinone Reductase, Glutathione S-Transferases (GSTs), Heme Oxygenase-1 (HO-1) | frontiersin.orgwaocp.orgfrontiersin.orgmdpi.com |

| Nrf2/ARE Pathway | Sulforaphene | Inactivates Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE. | Nrf2, Keap1, ARE | frontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

Beyond metabolic enzyme regulation, glucoraphenin derivatives also influence inflammatory and other cellular signaling pathways.

NF-κB Signaling : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Activation of Nrf2 by sulforaphene has been shown to inhibit the NF-κB pathway. frontiersin.orgfrontiersin.orgresearchgate.net This cross-talk between the two pathways helps to suppress the production of pro-inflammatory cytokines. mdpi.com Both glucoraphenin and sulforaphene have been observed to inhibit the activation of redox-sensitive signaling cascades, including NF-κB, thereby mitigating inflammatory responses. nih.gov

Calcium Signaling : Calcium is a vital second messenger involved in numerous cellular processes. researchgate.net Studies indicate that calcium plays a role in the metabolism of glucoraphenin and the formation of sulforaphene. researchgate.netnih.gov Exogenous calcium can promote the biosynthesis of glucoraphenin and its conversion to sulforaphene. nih.gov Furthermore, derivatives of glucoraphenin may influence cellular processes by regulating calcium intake in certain cell types. mdpi.com

Effects on Cellular Membrane Integrity and Ion Homeostasis (e.g., intracellular potassium release)

Glucoraphenin, as a precursor to the bioactive compound sulforaphane, has been investigated for its role in cellular processes. While much of the research focuses on the effects of sulforaphane, some studies suggest that Glucoraphenin itself may influence cellular membrane integrity and ion homeostasis, although direct evidence for its impact on intracellular potassium release is limited.

Research on Caco-2 cell monolayers, a model for the intestinal barrier, has shown that both Glucoraphenin and sulforaphane can mitigate tumor necrosis factor-alpha (TNFα)-induced permeabilization. This suggests a protective role for Glucoraphenin in maintaining the integrity of the intestinal barrier. nih.gov Molecular docking studies have proposed that Glucoraphenin, while not readily absorbed, might interact with extracellular and membrane sites of the NOX1 enzyme. nih.gov Inhibition of NOX1 activity by Glucoraphenin could in turn moderate downstream signaling pathways that affect membrane permeability. nih.gov

In the context of ion homeostasis, the actions of Glucoraphenin appear to be largely indirect and mediated through its conversion to sulforaphane and the subsequent release of hydrogen sulfide (H₂S). Studies have indicated that Glucoraphenin and sulforaphane can modulate Kv7 potassium channels, an effect that is abolished by an H₂S-binding molecule. nih.govunifi.it This suggests that the influence on potassium channel activity is not a direct action of Glucoraphenin but rather a consequence of its metabolic conversion. The release of H₂S is a key step in this pathway, which then modulates the activity of these voltage-gated potassium channels. unifi.it

Further research has highlighted that the vasodilator effects of sulforaphane in cerebral circulation are mediated by the activation of K(ATP) and BK channels in arteriolar smooth muscle, a process also dependent on endogenously produced H₂S. nih.gov While this points to a clear mechanism for sulforaphane, it underscores the current understanding that Glucoraphenin's role in ion homeostasis is primarily as a prodrug.

A study investigating the biological activity of Glucoraphenin and sulforaphane in a model of human intestinal epithelium (Caco-2 cells) found that in a co-culture with activated macrophages, both molecules were able to restore epithelial integrity, as measured by trans-epithelial electrical resistance (TEER). mdpi.com This finding supports a role for Glucoraphenin in preserving membrane barrier function under inflammatory conditions.

| Parameter | Effect of Glucoraphenin | Cell/System Studied | Key Findings |

| Intestinal Barrier Permeability | Mitigated TNFα-induced permeabilization | Caco-2 cell monolayers | Suggests a protective role in maintaining membrane integrity. nih.gov |

| Ion Channel Modulation | Indirect modulation of Kv7 potassium channels | In vivo (neuropathic pain model) | Effect is mediated by H₂S release following conversion to sulforaphane. nih.govunifi.it |

| Epithelial Integrity | Restored trans-epithelial electrical resistance (TEER) | Caco-2 cells co-cultured with activated macrophages | Indicates a role in preserving membrane barrier function during inflammation. mdpi.com |

Investigations in Model Systems

In vitro studies using cell culture models have provided valuable insights into the molecular mechanisms of Glucoraphenin, often in comparison to or in conjunction with its metabolite, sulforaphane.

In human intestinal epithelial Caco-2 cells, Glucoraphenin has been shown to mitigate inflammation and permeabilization induced by TNFα. nih.gov Mechanistically, it was observed that both Glucoraphenin and sulforaphane could inhibit the activation of redox-sensitive signaling cascades, including NF-κB and MAPK ERK1/2, which are involved in inflammation and the disruption of tight junctions that maintain barrier integrity. nih.gov Furthermore, molecular docking simulations suggested a potential direct interaction of Glucoraphenin with the extracellular domains of NOX1, an enzyme involved in the production of reactive oxygen species. nih.gov

Another study utilizing Caco-2 cells in a model of gliadin-induced inflammation found that while sulforaphane was more potent in inhibiting the release of inflammatory chemokines, both Glucoraphenin and sulforaphane were able to restore epithelial barrier integrity in a co-culture system with activated macrophages. mdpi.comnih.govnih.gov This suggests that Glucoraphenin may have biological activity at the intestinal level that is not solely dependent on its conversion to sulforaphane. nih.gov

Research on human mesenchymal stromal cells has demonstrated that Glucoraphenin can increase intracellular levels of hydrogen sulfide (H₂S) and stimulate osteogenic differentiation. mdpi.com This effect was observed to be independent of sulforaphane, indicating a direct cellular activity of Glucoraphenin in this model system. mdpi.com

| Cell Model | Condition/Treatment | Key Mechanistic Finding for Glucoraphenin |

| Caco-2 | TNFα-induced inflammation | Inhibition of NF-κB and MAPK ERK1/2 signaling; potential interaction with NOX1. nih.gov |

| Caco-2 with activated macrophages | Gliadin-induced inflammation | Restoration of epithelial barrier integrity (TEER). mdpi.com |

| Human Mesenchymal Stromal Cells | Osteogenic differentiation | Increased intracellular H₂S levels, independent of sulforaphane. mdpi.com |

Animal model studies have been instrumental in elucidating the in vivo effects of Glucoraphenin on biochemical pathways, often highlighting the necessity of its conversion to sulforaphane for systemic activity.

In a mouse model of chemotherapy-induced neuropathic pain, both oral and subcutaneous administration of Glucoraphenin demonstrated a dose-dependent reduction in pain. nih.gov The mechanism was linked to the release of H₂S and the subsequent modulation of Kv7 potassium channels. nih.govunifi.it The pain-relieving effect of Glucoraphenin was abolished when co-administered with hemoglobin, an H₂S scavenger, or with a selective blocker of Kv7 channels, confirming the involvement of this pathway. nih.govunifi.it

Studies in mice with dextran-sulfate-sodium (DSS)-induced colitis have shown that dietary Glucoraphenin can ameliorate disease symptoms. mdpi.com Mechanistically, Glucoraphenin supplementation was found to activate the AMPK/PGC1α/NRF2 pathway in the colonic tissues. mdpi.com This activation was associated with reduced inflammation, decreased oxidative stress, and improved mitochondrial function. mdpi.com

In a piglet model, the administration of sulforaphane, the metabolite of Glucoraphenin, led to vasodilation in the cerebral circulation. nih.gov This effect was attributed to the stimulation of H₂S generation in the brain and the subsequent activation of K(ATP) and BK potassium channels in the arteriolar smooth muscle. nih.gov While this study used sulforaphane, it provides a strong indication of the biochemical pathway through which Glucoraphenin would likely exert its effects following metabolic conversion.

| Animal Model | Condition | Biochemical Pathway Affected by Glucoraphenin | Key Outcome |

| Mouse | Chemotherapy-induced neuropathic pain | H₂S release and modulation of Kv7 potassium channels. nih.govunifi.it | Reduction in neuropathic pain. nih.gov |

| Mouse | DSS-induced colitis | Activation of AMPK/PGC1α/NRF2 pathway. mdpi.com | Amelioration of colitis symptoms. mdpi.com |

| Piglet | Cerebral circulation (studied with sulforaphane) | H₂S generation and activation of K(ATP) and BK channels. nih.gov | Cerebral vasodilation. nih.gov |

Analytical and Preparative Methodologies for Glucoraphenin Potassium Research

Extraction and Isolation Techniques

The effective separation of glucoraphenin (B1237682) from complex plant matrices is a critical first step in its study. Various techniques, ranging from traditional solvent-based methods to advanced chromatographic and membrane-based separations, are employed to achieve high purity and recovery.

Solvent extraction is a primary method for the initial recovery of glucoraphenin from plant materials such as broccoli or radish seeds. The choice of solvent is crucial for maximizing yield while minimizing the degradation of the target compound. nih.gov Commonly used solvents include heated water and aqueous methanol (B129727) solutions. researchgate.netgoogle.com

Hot water or aqueous ethanol/methanol mixtures (typically 70-80%) are effective for extracting glucosinolates because the heat deactivates myrosinase, an enzyme that would otherwise hydrolyze glucoraphenin into other compounds like sulforaphane. researchgate.netpubcompare.aimdpi.com For instance, a common laboratory protocol involves extracting ground plant material with a 70% methanol-water mixture at elevated temperatures. nih.gov Studies have shown that using 70% methanol can yield higher recovery rates of glucosinolates compared to pure water. mdpi.com Similarly, methods using 80% methanol solutions at temperatures between 85-100°C have been patented for the effective extraction of glucoraphenin from broccoli and cauliflower. google.com The polarity of the solvent plays a significant role; methanol's dielectric constant makes it suitable for extracting polar compounds like glucosinolates. myfoodresearch.com

Following initial extraction, various chromatographic techniques are essential for the purification of glucoraphenin. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. researchgate.net

Low-Pressure Column Chromatography (LPCC): This technique is a cost-effective method for purifying crude glucoraphenin extracts. researchgate.net Acidic alumina (B75360) can be used as the stationary phase, with salt solutions such as potassium chloride (KCl) serving as the eluent to isolate the compound. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for obtaining high-purity glucoraphenin, often used to produce analytical standards. researchgate.netnih.gov Reverse-phase columns (e.g., C18) are frequently used, where glucoraphenin is separated from other components in the extract. researchgate.net This method allows for the isolation of pure glucoraphenin from complex mixtures found in sources like broccoli seeds. researchgate.netnih.gov

Countercurrent Chromatography (CCC): Techniques such as slow rotary countercurrent chromatography (SRCCC) have proven useful for the large-scale separation of glucosinolates. This method has been successfully applied to separate glucoraphenin from radish seed extracts with high purity (94.5%) and recovery (98.9%). researchgate.net

Ion-Exchange Chromatography: Because glucosinolates are anionic due to their sulfate (B86663) group, anion-exchange chromatography is a highly effective purification step. researchgate.netpubcompare.ai Crude extracts can be passed through an anion-exchange column (e.g., DEAE-Sephadex) to bind the glucosinolates, which are then eluted to achieve significant purification. nih.govpubcompare.ai

Size Exclusion Chromatography (Gel Filtration): This method separates molecules based on their size. It can be used as a final polishing step to enhance the purity of the isolated glucoraphenin, as demonstrated by the use of Sephadex G10 columns. pubcompare.ai

Solid Phase Extraction (SPE): SPE is often used for sample clean-up before final purification by HPLC. researchgate.netnih.gov It effectively removes uncharged interfering compounds from the aqueous extract, resulting in a cleaner sample enriched with glucosinolates. researchgate.net

Membrane separation offers a green and efficient alternative for purification, particularly for desalination. researchgate.netagrifarming.org

Nanofiltration: This technique is particularly effective for removing salts, such as KCl, that are used during chromatographic elution. researchgate.net Nanofiltration operates based on size exclusion and Donnan effects, allowing for high salt removal (up to 99.5%) while retaining the larger glucoraphenin molecules. researchgate.netnih.gov Studies have shown that using a nanofiltration membrane like NF270-400 can achieve a final glucoraphenin purity of 91.5% with a recovery of 89.0%, which is significantly higher than traditional precipitation methods. researchgate.net

Maximizing the yield and purity of glucoraphenin requires careful optimization of extraction and purification parameters. Research has focused on variables such as solvent composition, temperature, pH, and solid-to-liquid ratios. researchgate.netdss.go.th

Qualitative and Quantitative Analysis of Glucoraphenin (Potassium)

Accurate identification and quantification of glucoraphenin are essential for research. Spectroscopic methods are primary tools for structural elucidation and characterization.

Spectroscopy provides detailed information about the molecular structure and concentration of glucoraphenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural confirmation of isolated glucoraphenin. pubcompare.airesearchgate.net Specific chemical shifts in the NMR spectrum act as fingerprints for the molecule. Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity of atoms within the structure. mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 5.07 (d, J=9.8 Hz) | Anomeric proton of β-glucose |

| ¹H | 2.74 (s) | Methyl-sulfoxide group |

The data in this table is illustrative, based on characteristic signals reported for glucosinolates. researchgate.net Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Ultraviolet (UV) Spectroscopy: Glucoraphenin exhibits a characteristic UV absorption maximum, which is useful for its detection and quantification, particularly in HPLC analysis. google.comdss.go.th The detection wavelength is typically set between 220 nm and 230 nm. google.com For instance, HPLC analysis of desulfated glucosinolates often uses a detection wavelength of 226 nm or 229 nm. mdpi.comdss.go.th

| Technique | Typical Detection Wavelength (λmax) |

|---|---|

| HPLC-UV | 226 nm |

| HPLC-UV | 220 - 230 nm |

Mass Spectrometry-Based Identification and Profiling (e.g., LC-MS, ESI-MS/MS, APCI-MS/MS, UHPLC-QTRAP/MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification and profiling of glucoraphenin in complex matrices. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used, typically in negative ion mode, due to the anionic nature of glucosinolates.

In ESI-MS/MS analysis, glucoraphenin (referred to as glucoraphanin (B191350) in some studies) characteristically forms a deprotonated molecule [M-H]⁻ as the precursor ion at a mass-to-charge ratio (m/z) of 436. researchgate.net Collision-induced dissociation (CID) of this precursor ion generates a specific fragmentation pattern that aids in its structural confirmation. A primary and highly characteristic fragmentation is the loss of methanesulfenic acid (CH₃SOH, 64 Da) from the side chain. researchgate.net Other typical fragment ions observed for glucosinolates, including glucoraphenin, are found at m/z 275, 259, 195, and 97. nih.gov

For quantitative studies, tandem mass spectrometry (LC-MS/MS) methods, such as those using a triple quadrupole (QQQ) or quadrupole trap (QTRAP) analyzer, offer high sensitivity and selectivity. digitellinc.comnih.gov These methods often operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For glucoraphenin, a common MRM transition is m/z 435.8 → 96.7. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) is frequently paired with MS to provide rapid and efficient separation of glucoraphenin from other compounds prior to detection. digitellinc.comacs.org This combination is crucial for high-throughput applications and for analyzing glucoraphenin and its metabolites in various biological samples. digitellinc.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of glucoraphenin. rsc.orgresearchgate.net The most common approach involves reversed-phase chromatography coupled with an ultraviolet (UV) or photodiode array (PDA) detector. nih.gov

A typical HPLC setup for glucoraphenin analysis utilizes a C18 column. nih.govnih.gov Separation is achieved using a gradient elution with a mobile phase commonly consisting of water and acetonitrile. nih.gov Detection is typically performed at a wavelength of 229 nm, which is characteristic for desulfated glucosinolates. nih.gov The method's versatility and reliability have led to its widespread adoption for determining glucoraphenin content in various plant materials, including broccoli and red cabbage. rsc.orgrsc.org While HPLC-UV is a robust method, it often requires a desulfation step to achieve optimal separation and quantification. nih.govmdpi.com

Desulfation as a Preparatory Step for Analysis

For analytical methods relying on HPLC with UV detection, a preparatory step involving desulfation is frequently employed. nih.govnih.gov Glucosinolates are strong anions due to their sulfate group, which can lead to poor retention and peak shape on standard reversed-phase HPLC columns. mdpi.com The desulfation process uses the enzyme sulfatase to hydrolytically cleave the sulfate moiety, converting the native glucosinolate into its desulfo-counterpart. nih.govnih.gov This enzymatic reaction is typically carried out by passing the sample extract through an ion-exchange column (e.g., DEAE Sephadex) to which the sulfatase has been added. nih.gov

While this step improves chromatographic performance for UV-based detection, it has notable drawbacks. The enzymatic reaction can be incomplete due to feedback inhibition, leading to an underestimation of the glucosinolate concentration. nih.gov Furthermore, the desulfation process has been shown to cause the degradation of certain glucosinolates or the formation of artifacts, such as dimers. nih.govresearchgate.net For these reasons, analytical methods that can quantify intact glucosinolates, such as LC-MS, are often considered preferable to avoid the potential inaccuracies introduced by the desulfation step. researchgate.net

Method Validation and Quality Control in Glucoraphenin Analysis

Linearity, Repeatability, and Accuracy Assessment

The validation of analytical methods is critical to ensure reliable quantification of glucoraphenin. Key parameters assessed include linearity, repeatability (precision), and accuracy (recovery). Linearity is established by analyzing standard solutions across a range of concentrations and is typically demonstrated by a high correlation coefficient (r²). Methods for glucoraphenin have shown excellent linearity, with r² values often exceeding 0.997. nih.govacs.org

Accuracy is evaluated by spiking a known amount of a glucoraphenin standard into a sample matrix and measuring the percentage recovered. Studies report high recovery rates, often between 76% and 120%. digitellinc.comresearchgate.netnih.govacs.org Repeatability, or precision, measures the variation in results from repeated analyses of the same sample and is expressed as the relative standard deviation (RSD). For glucoraphenin analysis, intra- and inter-day precision values are generally low, with RSDs often below 15%, indicating high method consistency. digitellinc.comresearchgate.netnih.govacs.org

Method Validation Parameters for Glucoraphenin Analysis

| Analytical Technique | Linearity (r²) | Accuracy (Recovery %) | Repeatability (Precision, % RSD) | Source |

|---|---|---|---|---|

| HILIC–MS/MS | > 0.997 | 76.46 – 120.14% | 2.00 – 9.95% | acs.org |

| HPLC-UV | 1 | 97.5 – 98.1% | 3.0 – 4.0% | nih.gov |

| LC-MS/MS | Not Reported | 100 – 113% | ≤ 8% | researchgate.net |

| UHPLC-MS/MS | Not Reported | ≥ 85% | ≤ 15% | digitellinc.com |

Detection and Quantitation Limit Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. wiley.comnih.gov These values are crucial for analyzing samples with trace amounts of glucoraphenin. For highly sensitive methods like UHPLC-MS/MS, LODs for glucoraphenin can be in the sub-microgram per liter (µg/L) or low microgram per gram (µg/g) range, demonstrating the capability to measure very low concentrations in biological and plant matrices. digitellinc.comacs.org

Detection and Quantitation Limits for Glucoraphenin

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| HILIC–MS/MS | Brassicaceae Vegetables | 0.003 µg/g DW | 0.010 µg/g DW | acs.org |

| LC-MS/MS | Dog and Rat Plasma | Not Reported | 10 ng/mL | researchgate.net |

| UHPLC-MS/MS | Biological Samples | 0.03 – 1.95 µg/L | 0.06 – 3.90 µg/L | digitellinc.comresearchgate.net |

Internal Standards and Reference Materials

To ensure the accuracy and precision of quantitative analysis, especially in complex matrices, internal standards (IS) are widely used. isolife.nl An IS is a compound with similar chemical properties to the analyte that is added to the sample in a known quantity before processing. It helps to correct for variations during sample preparation and analysis. For glucosinolate analysis, common internal standards include sinigrin (B192396) and glucotropaeolin, as they are structurally related but often not naturally present in the sample being tested. nih.govnih.govuantwerpen.be In some specific cases where glucoraphenin is absent, it has itself been used as an internal standard for the analysis of other glucosinolates. acs.org

The availability of high-purity reference materials is essential for creating calibration curves and validating analytical methods. Certified reference standards of glucoraphenin, typically as a potassium salt (Glucoraphenin potassium salt, CAS 21414-41-5), are commercially available from specialized suppliers. researchgate.netplantaanalytica.com The use of these standards is fundamental for accurate identification and quantification. nih.gov

Role of Glucoraphenin Potassium in Plant Physiology and Ecochemistry

Glucoraphenin (B1237682) (Potassium) as a Component of Plant Defense

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a multitude of threats. Glucosinolates, including glucoraphenin, are a cornerstone of this defense strategy, particularly in the Brassicaceae family. researchgate.net The defense mechanism is often referred to as the "mustard oil bomb," which is activated upon tissue damage. nih.gov

Intact glucosinolates like glucoraphenin are chemically stable and are stored separately from the enzyme myrosinase within the plant's cells. nih.govnih.gov When a herbivore chews on the plant or a pathogen breaks through the cell wall, this compartmentalization is disrupted. nih.govfrontiersin.org Myrosinase then comes into contact with glucoraphenin, hydrolyzing it into glucose and an unstable aglycone. This aglycone subsequently rearranges to form biologically active compounds, primarily isothiocyanates, which are often toxic or repellent to attackers. researchgate.netnih.gov

The hydrolysis products of glucoraphenin are potent deterrents against a wide range of biotic threats. The isothiocyanates produced act as toxins or feeding deterrents to many generalist insect herbivores. researchgate.netnih.gov This chemical defense can reduce the growth rate and survival of insects that feed on the plant. researchgate.net For example, high levels of glucosinolates in plant tissues have been shown to be unsuitable for the growth and reproduction of certain insects, such as the diamondback moth (Plutella xylostella). researchgate.netresearchgate.net

Beyond insects, these compounds also exhibit antimicrobial properties, providing a defense against pathogenic fungi and bacteria. researchgate.net The release of these volatile and toxic compounds at the site of infection can inhibit pathogen growth and prevent the spread of disease within the plant. researchgate.net Thus, glucoraphenin is an integral part of a plant's innate immune system, providing a rapid chemical defense upon attack. dntb.gov.uanih.gov

Plants modulate the production of secondary metabolites like glucoraphenin in response to non-living environmental stressors. nih.govnih.gov The accumulation of these compounds can be a crucial part of the plant's strategy to acclimate and survive under adverse conditions. mdpi.com

Drought and Salinity: Water-related stress, such as drought and high salinity, often leads to an increase in the concentration of glucosinolates. researchgate.netmdpi.com This accumulation is considered part of the plant's osmotic adjustment process, helping to maintain cellular turgor and protect cellular structures. mdpi.complantarchives.org For instance, studies on field pepperweed (Lepidium campestre) showed that imposing salt stress (75 mM NaCl) for six days increased the content of the related glucosinolate, glucoraphanin (B191350), by 67% compared to the control group. ishs.orgresearchgate.net Conversely, mild water stress in the same study led to a slight reduction in its content. ishs.orgresearchgate.net

Heavy Metals: The response to heavy metal stress is more complex. Some studies indicate that certain heavy metals can alter glucosinolate profiles. Cadmium stress, for example, may inhibit the flow of organic sulfur into the glucosinolate synthesis pathway, as the plant prioritizes detoxification by producing other sulfur-containing compounds like glutathione (B108866) and phytochelatins. scienceopen.com In contrast, arsenic stress has been observed to reduce the total amount of glucosinolates in Brassica juncea. scienceopen.com

Cold Stress: Low temperatures, including both chilling and freezing, can significantly influence glucosinolate levels. nih.gov Research on kale (Brassica oleracea var. acephala) has shown that cold acclimation can lead to a substantial increase in specific glucosinolates. researchgate.net In one study, the concentration of glucoraphanin in Lacinato kale increased by over 200% after cold treatment, suggesting a role for these compounds in cold tolerance. researchgate.net

| Stress Factor | Plant Species | Glucosinolate Measured | Duration of Stress | Observed Change in Content | Source |

|---|---|---|---|---|---|

| Salinity (75 mM NaCl) | Field Pepperweed (Lepidium campestre) | Glucoraphanin | 6 days | +67% | ishs.orgresearchgate.net |

| Post-harvest Desiccation | Field Pepperweed (Lepidium campestre) | Glucoraphanin | 4 days | +200% to +600% (accession dependent) | ishs.orgresearchgate.net |

| Cold Acclimation | Lacinato Kale (Brassica oleracea) | Glucoraphanin | 7 days | >+200% | researchgate.net |

| Drought | Brassica oleracea Crops | Total Glucosinolates | Full cycle (No irrigation vs. Irrigation) | ~+100% (in non-irrigated plot) | mdpi.com |

Ecological Functions of Glucoraphenin (Potassium)

The influence of glucoraphenin extends beyond the individual plant, shaping its interactions with the surrounding ecosystem. Its breakdown products can affect soil organisms and drive evolutionary processes between plants and the species that interact with them. nih.gov

Glucosinolates and their hydrolysis products, such as isothiocyanates, can be released into the soil through root exudates. researchgate.net These compounds can have biocidal effects, influencing the composition and activity of the soil microbial community and deterring soil-borne pests and pathogens. nih.gov This phenomenon, known as biofumigation, is a natural defense mechanism that can suppress harmful organisms in the root zone. The presence of these compounds in root exudates may represent a defense strategy against pathogens, given their demonstrated antimicrobial properties. researchgate.net

The glucosinolate-myrosinase system is a classic example of an evolutionary "arms race" between plants and their attackers. researchgate.net While the toxic hydrolysis products of glucoraphenin deter generalist herbivores, some specialist insects have evolved mechanisms to overcome this chemical defense. nih.gov These specialist insects, such as the cabbage butterfly (Pieris rapae), can detoxify or sequester glucosinolates, and some even use these compounds as cues to identify their host plants for feeding and egg-laying. nih.gov This dynamic interaction, where the plant evolves new chemical defenses and the insect evolves counter-defenses, is a powerful force driving the diversification of both plant and insect species. researchgate.netentomologyjournals.com This co-evolutionary relationship highlights the critical role of compounds like glucoraphenin in shaping ecological communities. earth.com

Glucoraphenin (Potassium) in Plant Nutrient Homeostasis and Signaling

Beyond its defensive role, glucoraphenin is involved in the plant's internal management of nutrients and in cellular signaling pathways. As sulfur- and nitrogen-containing molecules, glucosinolates are linked to the primary metabolism of these essential nutrients. nih.gov

Several reports have suggested that glucosinolates can act as a storage pool for sulfur and nitrogen. nih.gov Under conditions of nutrient deficiency, the plant could potentially remobilize these elements from glucosinolate breakdown. However, the capacity of glucosinolates to act as a major nutrient sink appears to be limited, especially when plants are exposed to excess sulfur. nih.gov

More significantly, glucoraphenin and its metabolic pathway are integrated with the plant's broader signaling networks that regulate growth and stress responses. nih.gov The biosynthesis of glucosinolates is influenced by various plant hormones, including jasmonic acid, salicylic (B10762653) acid, and ethylene, which are key regulators of plant defense and stress acclimation. researchgate.netmdpi.com For example, accumulation of the related compound glucoraphanin has been shown to upregulate the expression of genes related to plant hormone signal transduction. researchgate.net Furthermore, signaling molecules like nitric oxide (NO) and hydrogen peroxide (H₂O₂) are involved in regulating the synthesis of glucoraphanin. nih.gov This indicates that glucoraphenin is not just a passive defense compound but is part of a dynamic signaling system that allows the plant to perceive environmental changes and mount an appropriate physiological response. nih.gov

Biotechnological and Research Applications of Glucoraphenin Potassium

Strategies for Enhanced Glucoraphenin (B1237682) Production in Plants

The pursuit of increased glucoraphenin levels in plants is a significant area of research, driven by the compound's potential health benefits. Scientists are exploring several avenues to enhance its production, primarily focusing on genetic and physiological manipulations of the plants.

Metabolic Engineering of Biosynthetic Pathways

Metabolic engineering offers a sophisticated approach to boost glucoraphenin production by directly manipulating the genes involved in its synthesis. nih.gov This involves the overexpression or downregulation of specific genes to channel metabolic resources towards the desired compound. researchgate.net The biosynthesis of glucosinolates, including glucoraphenin, is a complex process involving three main stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov

Researchers have successfully engineered the production of glucoraphanin (B191350), a closely related glucosinolate, in Nicotiana benthamiana by introducing the necessary biosynthetic genes from Arabidopsis thaliana. frontiersin.org This work provides a proof-of-concept for heterologous production and highlights strategies to increase the production of the precursor dihomomethionine (B12077338) (DHM), which could be adapted for glucoraphenin. frontiersin.org A significant 30-fold increase in DHM production was achieved by optimizing the compartmentalization of the metabolic pathway within the plant cells. frontiersin.org Such strategies, focusing on precursor supply and the efficiency of biosynthetic enzymes, are pivotal for enhancing glucoraphenin content.

Plant Breeding for Desired Glucoraphenin Profiles

Traditional and molecular plant breeding techniques are instrumental in developing crop varieties with higher concentrations of specific glucosinolates. reading.ac.uk This involves selecting and crossing plants that naturally exhibit high levels of glucoraphenin to create new cultivars with improved profiles. For instance, breeding programs have successfully developed broccoli varieties with elevated glucoraphanin content by crossing them with wild relatives like Brassica villosa. nih.govresearchgate.net

A similar approach can be applied to crops rich in glucoraphenin, such as radish. Studies on doubled haploid lines of radish have shown significant variation in glucoraphenin content, with some lines exhibiting a 6.1-fold difference. hst-j.org This natural genetic variation provides a valuable resource for breeders to select for high-glucoraphenin traits. hst-j.org Furthermore, intergeneric hybrids, such as those between radish (Raphanus sativus) and kale (Brassica oleracea), have been shown to accumulate both glucoraphanin and glucoraphenin. nih.govfrontiersin.org By manipulating the expression of key enzymes, such as GLUCORAPHASATIN SYNTHASE 1 (GRS1), it is possible to shift the metabolic flux towards the production of either compound, demonstrating the potential of targeted breeding to customize glucosinolate profiles. nih.govfrontiersin.org

Application of Elicitors and Growth Regulators

Elicitors are compounds that can trigger defense responses in plants, often leading to an increased production of secondary metabolites like glucosinolates. capes.gov.br Various biotic elicitors, including phytohormones and sugars, have been shown to effectively increase the glucosinolate content in Brassicaceae sprouts. nih.govacs.orgresearchgate.net

Research has demonstrated that the application of methyl jasmonate (MeJA) can significantly enhance the accumulation of glucoraphenin. nih.govacs.orgresearchgate.net For example, in China rose radish and red radish sprouts, MeJA treatment led to a substantial increase in glucoraphenin content. nih.govacs.orgresearchgate.net Other elicitors like jasmonic acid, salicylic (B10762653) acid, glucose, and sucrose (B13894) have also been identified as effective in boosting glucosinolate levels. nih.govacs.orgresearchgate.net The table below summarizes the effect of MeJA on glucoraphenin content in radish sprouts.

Table 1: Effect of Methyl Jasmonate (MeJA) on Glucoraphenin Content in Radish Sprouts

| Radish Variety | Treatment | Glucoraphenin Content (mg/100g) | Fold Increase |

|---|---|---|---|

| China Rose Radish | Control | 33 | - |

| China Rose Radish | MeJA-treated | 124 | 3.76 |

| Red Radish | Control | 167 | - |

| Red Radish | MeJA-treated | 227 | 1.36 |

Data sourced from a study on the effects of biotic elicitors on Brassicaceae sprouts. nih.govacs.orgresearchgate.net

In Vitro Plant Cell Culture Systems for Glucoraphenin Research

In vitro plant cell culture provides a controlled environment for studying and producing plant-derived compounds, offering several advantages over traditional agricultural methods. nih.gov These systems allow for the production of high-value secondary metabolites under optimized and sterile conditions, independent of geographical and climatic factors. nih.govevitria.com

Plant cell cultures can be grown in various formats, including suspension cultures in flasks or bioreactors, which allow for the large-scale production of plant biomass and target compounds. mdpi.com The composition of the culture medium, particularly the carbon source, is a critical factor that influences cell growth and the production of bioactive compounds. nih.gov Studies have shown that different sugars, such as sucrose and glucose, can significantly impact biomass accumulation and the synthesis of phenolic compounds in cell cultures. nih.gov While specific research on glucoraphenin production in cell culture is emerging, the principles established for other secondary metabolites are applicable. The use of alternative carbon sources like acetate (B1210297) is also being explored to create more sustainable and circular bio-economies for plant cellular agriculture. frontiersin.org

Development of Glucoraphenin-Based Research Standards and Reagents

The availability of high-purity analytical standards is crucial for the accurate quantification and identification of glucoraphenin in research and commercial applications. carlroth.com Several chemical suppliers offer glucoraphenin potassium salt as an analytical standard, which is essential for calibrating analytical instruments like High-Performance Liquid Chromatography (HPLC) systems. carlroth.comsigmaaldrich.comnih.gov

The development of reliable analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for the sensitive and selective determination of intact glucosinolates, including glucoraphenin, in various matrices like fermented foods. nih.gov The establishment of these methods and the availability of certified reference materials are fundamental for quality control and ensuring the consistency of research findings. carlroth.com Furthermore, the isolation and purification of glucoraphenin from natural sources, such as radish seeds, using techniques like low-pressure column chromatography and nanofiltration, contribute to the supply of research-grade material. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glucoraphenin |

| Glucoraphanin |

| Dihomomethionine (DHM) |

| Methyl Jasmonate (MeJA) |

| Jasmonic Acid |

| Salicylic Acid |

| Glucose |

| Sucrose |

| Acetate |

| Sulforaphane |

| Glucobrassicin |

| Glucoerucin |

| Glucoraphasatin |

| Sinigrin (B192396) |

| Progoitrin |

| Glucoiberin |

| Glucocheirolin |

| Glucoalyssin |

| Gluconapin |

| Glucobrassicanapin |

| Glucoberteroin |

| Gluconasturtiin |

| 4-methoxyglucobrassicin |

| Neoglucobrassicin |

| Indole-3-carbinol |

| Iberin |

| Isothiocyanates |

| Nitriles |

| Epithionitriles |

| Thiocyanates |

| Oxazolidine-2-thiones |

Advanced Research Perspectives in Glucoraphenin Potassium Studies

Structure-Activity Relationship Investigations of Glucoraphenin (B1237682) Derivatives

The biological activity of glucoraphenin is intrinsically linked to its chemical structure and, more importantly, the structure of its hydrolysis products. wur.nl Intact glucosinolates like glucoraphenin are generally considered to be biologically inert. researchgate.net Their bioactivity is unleashed upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells but comes into contact with them upon tissue damage, such as during food preparation or chewing. mdpi.com This reaction cleaves the glucose molecule and triggers a rearrangement to form various breakdown products, primarily isothiocyanates. mdpi.comnih.gov

In the case of glucoraphenin (4-methylsulfinyl-3-butenyl glucosinolate), the principal isothiocyanate formed is sulforaphene (B1682523) (4-methylsulfinyl-3-butenyl isothiocyanate). biocrick.com The study of structure-activity relationships (SAR) for glucoraphenin, therefore, largely focuses on comparing the parent glucosinolate to its active derivative, sulforaphene. The key structural difference is the absence of the glucose and sulfate (B86663) moieties and the presence of the reactive isothiocyanate (-N=C=S) group in sulforaphene. mdpi.com

The bioactivity of these derivatives is largely attributed to the isothiocyanate group's ability to react with nucleophilic molecules, including sulfhydryl groups on proteins. mdpi.com This reactivity underpins many of the observed biological effects. Research into the SAR of various glucosinolate-derived isothiocyanates shows that variations in the side chain (the 'R' group) also significantly influence the specificity and potency of their biological actions. For instance, the length and functional groups of the aliphatic side chain in sulforaphene are critical determinants of its interaction with cellular targets. mdpi.com

Table 1: Structure-Activity Relationship of Glucoraphenin vs. Sulforaphene

| Feature | Glucoraphenin | Sulforaphene |

|---|---|---|

| Chemical Class | Glucosinolate | Isothiocyanate |

| Key Structural Moiety | Thio-linked glucose, sulfated oxime | Isothiocyanate group (-N=C=S) |

| Bioactivity | Generally considered biologically inactive in its intact form. researchgate.net | Biologically active hydrolysis product. biocrick.com |

| Mechanism of Action | Serves as a stable precursor. | The electrophilic isothiocyanate group reacts with nucleophilic cellular targets, such as sulfhydryl groups on proteins. mdpi.com |

Computational and Theoretical Modeling of Glucoraphenin Interactions

Computational and theoretical modeling have become indispensable tools in modern biochemical research, offering profound insights into molecular interactions that are often difficult to observe experimentally. mdpi.comnih.gov In the context of glucoraphenin and its derivatives, these in silico methods are used to predict and analyze how these compounds interact with biological targets, primarily proteins and enzymes. mdpi.com

Molecular docking is a key computational technique used in this field. mdpi.com It simulates the binding of a ligand (e.g., sulforaphene) to the active site of a target protein, predicting the preferred orientation and binding affinity. mdpi.com This information is crucial for understanding the mechanism of action and for designing new, potentially more potent, derivatives. For example, docking studies can elucidate how sulforaphene interacts with the amino acid residues within the binding pocket of an enzyme, providing a rationale for its inhibitory or modulatory effects. rsc.org